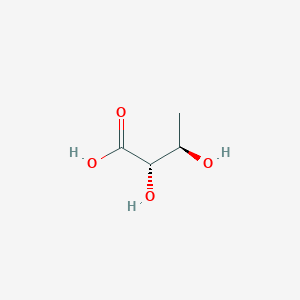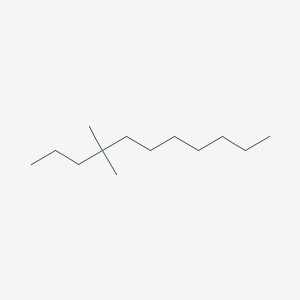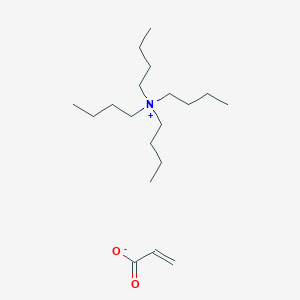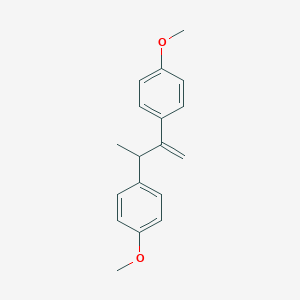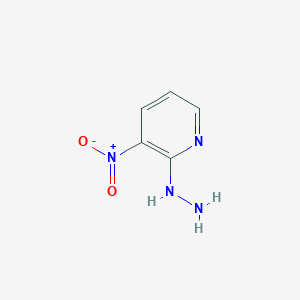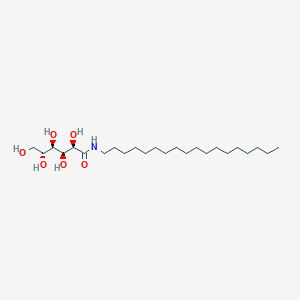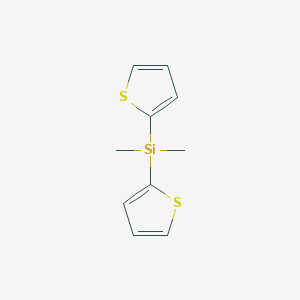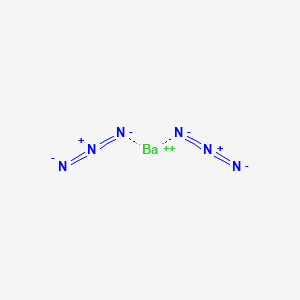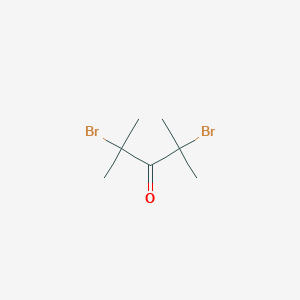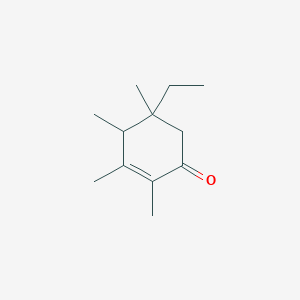
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is known for its stability and solubility in most organic solvents, making it a valuable substance in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one can be synthesized through the reaction of cyclohexene with acetone under acidic conditions . The process involves mixing cyclohexene and acetone, applying an appropriate acidic catalyst, and maintaining the reaction at a suitable temperature . After the reaction is complete, the product is purified through distillation or other purification techniques to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and advanced purification methods are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
2,3,4,5-Tetramethylcyclohexanone: Similar structure but without the ethyl group.
5-Ethyl-2,3,4,5-tetramethylcyclohexanol: The alcohol derivative of 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
17369-60-7 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
InChI-Schlüssel |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Kanonische SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Dichte |
0.927-0.934 |
Key on ui other cas no. |
17369-60-7 |
Physikalische Beschreibung |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Piktogramme |
Irritant |
Löslichkeit |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


